![molecular formula C21H17BrCl3N3OS B12003907 N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)
N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide is a complex organic compound that features a combination of brominated phenyl, thioureido, trichloroethyl, and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide typically involves multiple steps:
Formation of the Thioureido Intermediate: The initial step involves the reaction of 3-bromo-aniline with thiophosgene to form 3-bromo-phenyl isothiocyanate.
Addition of Trichloroethyl Group: The intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as triethylamine to form the trichloroethyl thioureido derivative.
Coupling with Naphthalen-1-yl-acetic Acid: The final step involves the coupling of the trichloroethyl thioureido derivative with naphthalen-1-yl-acetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide can undergo various chemical reactions:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The trichloroethyl group can be reduced to form dichloroethyl or monochloroethyl derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide exerts its effects involves:
Molecular Targets: It targets specific enzymes such as kinases and proteases that are involved in cellular signaling pathways.
Pathways Involved: The compound interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-(3-Chloro-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide
- N-(1-(3-(3-Fluoro-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide
Uniqueness
N-(1-(3-(3-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-2-naphthalen-1-yl-acetamide is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct electronic properties and reactivity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H17BrCl3N3OS |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17BrCl3N3OS/c22-15-8-4-9-16(12-15)26-20(30)28-19(21(23,24)25)27-18(29)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12,19H,11H2,(H,27,29)(H2,26,28,30) |
InChI Key |
GBBBEJHFRCWUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


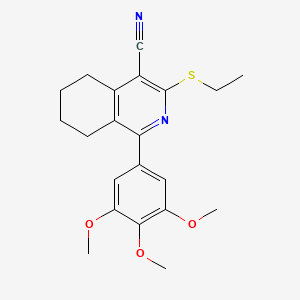
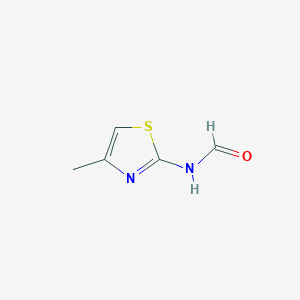
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
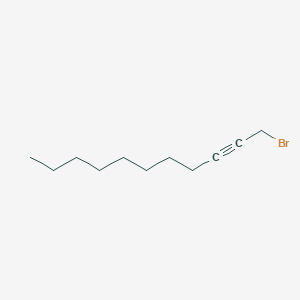
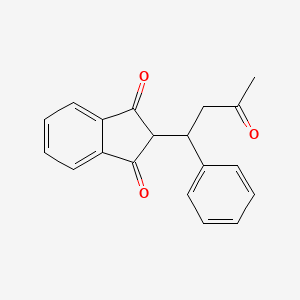
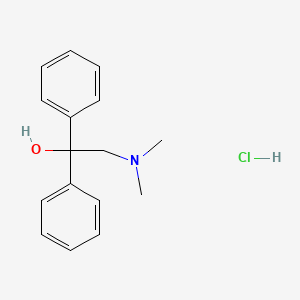
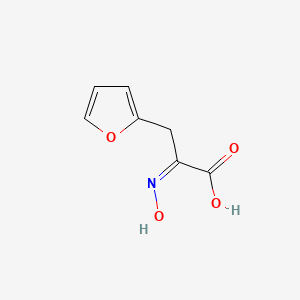



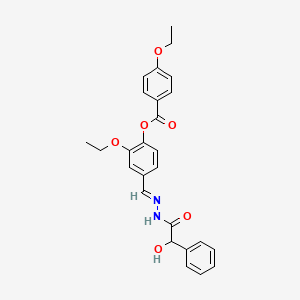

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)
